molecular formula C23H23NO4 B1651599 (2S,3aS,6aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 130309-34-1

(2S,3aS,6aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B1651599
CAS No.: 130309-34-1
M. Wt: 377.4
InChI Key: XPFJHPFCCQQAJH-WVFSVQOHSA-N
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Description

(2S,3aS,6aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and properties of compounds structurally related to the specified compound, focusing on the manipulation of octahydropyrrolo and cyclopenta[b]pyrrole frameworks. For instance, studies on the synthesis of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylates through nucleophilic addition to N-Acyliminium ions provide insights into the formation of heterocyclic rings, which could be relevant to understanding the synthetic pathways and chemical behavior of the given compound (Seo Won-Jun et al., 1994).

Application in Molecular Design

Compounds with similar frameworks have been designed for specific applications, such as selective extraction of metal ions. For example, acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks have been synthesized to enhance selectivity in lead(II) extraction, indicating potential applications in environmental cleanup and analytical chemistry (T. Hayashita et al., 1999).

Biological Activity and Pharmacophore Design

Research on compounds within the same family has also explored their biological activities and potential as pharmacophores. A study revealed a potent Substance P antagonist, highlighting the importance of structural features for bioactivity. Such findings could suggest the therapeutic potential of structurally related compounds, including the one , in modulating biological pathways or acting as lead compounds in drug discovery (M. Desai et al., 1994).

Environmental Applications

The degradation of polycyclic aromatic hydrocarbons by Mycobacterium sp. has been studied, leading to the identification of various metabolites. While not directly related to the specific compound, this research highlights the broader context of environmental microbiology and bioremediation in which similar compounds might play a role (I. Kelley et al., 1993).

Properties

IUPAC Name

(2S,3aS,6aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)21-12-14-6-5-11-20(14)24(21)23(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-21H,5-6,11-13H2,(H,25,26)/t14-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJHPFCCQQAJH-WVFSVQOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(N(C2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](N([C@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121661
Record name 1-(9H-Fluoren-9-ylmethyl) (2S,3aS,6aS)-hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130309-34-1
Record name 1-(9H-Fluoren-9-ylmethyl) (2S,3aS,6aS)-hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130309-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-ylmethyl) (2S,3aS,6aS)-hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3aS,6aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3aS,6aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3aS,6aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 3
(2S,3aS,6aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 4
(2S,3aS,6aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,3aS,6aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 6
(2S,3aS,6aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) octahydrocyclopenta[b]pyrrole-2-carboxylic acid

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